4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine
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Overview
Description
4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine is a chemical compound with the molecular formula C9H14ClN3OS It is a member of the thiadiazole family, which is known for its diverse biological activities
Mechanism of Action
Target of Action
It is known that thiadiazole derivatives, which this compound is a part of, have a broad spectrum of biological activities and can interact strongly with various biological targets .
Mode of Action
The mesoionic character of the thiadiazole ring allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cellular environment, depending on the specific targets involved.
Biochemical Pathways
Thiadiazole derivatives are known to exert a broad spectrum of biological activities, suggesting that they may affect multiple pathways .
Pharmacokinetics
Due to the mesoionic nature of thiadiazoles, these compounds are known to be able to cross cellular membranes, which could potentially influence their bioavailability .
Result of Action
Given the broad spectrum of biological activities of thiadiazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular levels .
Action Environment
It is known that the biological activity of thiadiazole derivatives can be influenced by the substituent on the compounds .
Biochemical Analysis
Biochemical Properties
4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The thiadiazole ring in its structure allows it to cross cellular membranes and bind to biological targets with high affinity . This compound has been shown to inhibit the activity of heat shock protein 90 (Hsp90), a chaperone protein that controls the folding of numerous proteins . Inhibition of Hsp90 leads to the degradation of several oncoproteins, making this compound a potential anticancer agent .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. By inhibiting Hsp90, this compound disrupts the folding and stability of several proteins involved in cell growth and survival . This disruption can lead to apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been shown to affect the expression of genes involved in cell cycle regulation and stress response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules and enzyme inhibition. The compound binds to the ATP-binding pocket of Hsp90, preventing the chaperone protein from performing its function . This inhibition leads to the destabilization and degradation of client proteins that rely on Hsp90 for proper folding and function . As a result, the compound induces apoptosis in cancer cells by targeting multiple signaling pathways and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, maintaining its inhibitory effects on Hsp90 over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell growth and proliferation in cancer cell lines
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that the compound exhibits dose-dependent anticancer activity, with higher doses leading to increased inhibition of tumor growth . At high doses, the compound may also exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage that maximizes therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . These reactions are mediated by enzymes such as cytochrome P450s and transferases . The metabolites produced during these processes can influence the compound’s pharmacokinetics and pharmacodynamics, affecting its overall efficacy and safety profile.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by various transporters and binding proteins. The compound’s lipophilic nature allows it to readily cross cellular membranes and accumulate in specific tissues . Transporters such as ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters play a role in its cellular uptake and efflux . The distribution of the compound within the body can influence its therapeutic effects and potential toxicity.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been observed to localize in the cytoplasm and nucleus of cells, where it interacts with its target proteins . Post-translational modifications, such as phosphorylation and ubiquitination, can influence its localization and stability . The presence of targeting signals within the compound’s structure may also direct it to specific cellular compartments, enhancing its efficacy in inhibiting Hsp90 and other molecular targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine typically involves the reaction of 5-chloro-1,2,3-thiadiazole-4-carbaldehyde with 2,5-dimethylmorpholine in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, often in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the thiadiazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Substituted thiadiazole derivatives with various functional groups replacing the chlorine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties, particularly in targeting specific cancer cell lines.
Comparison with Similar Compounds
Similar Compounds
1,2,3-Thiadiazole derivatives: Known for their antimicrobial and anticancer activities.
1,3,4-Thiadiazole derivatives: Used in the development of pharmaceuticals and agrochemicals.
Benzimidazole derivatives: Widely studied for their broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties.
Uniqueness
4-[(5-Chloro-1,2,3-thiadiazol-4-yl)methyl]-2,5-dimethylmorpholine is unique due to its specific substitution pattern and the presence of both a thiadiazole ring and a morpholine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields .
Properties
IUPAC Name |
4-[(5-chlorothiadiazol-4-yl)methyl]-2,5-dimethylmorpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClN3OS/c1-6-5-14-7(2)3-13(6)4-8-9(10)15-12-11-8/h6-7H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFCPFRCXTJZDAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C(CO1)C)CC2=C(SN=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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